モノブロモビマン

概要

説明

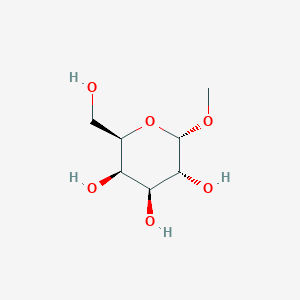

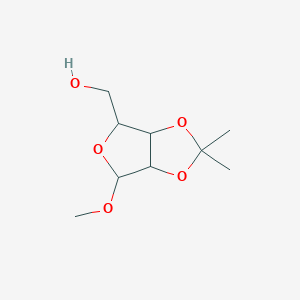

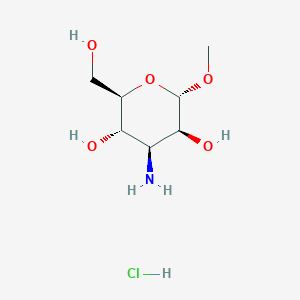

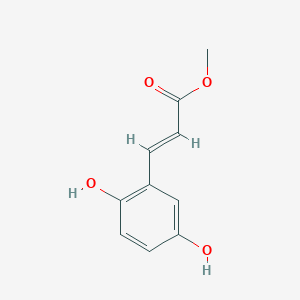

モノブロモビマンは、3-(ブロモメチル)-2,5,6-トリメチル-1H,7H-ピラゾロ[1,2-a]ピラゾール-1,7-ジオンとしても知られており、複素環式化合物であり、ビマン色素です。主にチオール基を標識するための生化学試薬として使用されます。 モノブロモビマン自体は本質的に蛍光を発しませんが、チオール基と反応すると蛍光を発するため、さまざまな生化学的用途において貴重なツールとなっています .

科学的研究の応用

モノブロモビマンは、チオール基を標識する能力により、科学研究において広く使用されています。それは、ヒト血清などの生体試料中の硫化水素および反応性硫黄種の定量に使用されます。この化合物は、低分子量チオールの検出のための高速液体クロマトグラフィー(HPLC)法にも使用されています。 さらに、モノブロモビマンは、グルタチオンおよびその他のチオール含有タンパク質を含む研究に使用されており、生化学、医学、環境科学などの分野で貴重な存在となっています .

作用機序

モノブロモビマンの作用機序は、チオール基のアルキル化に関連しています。チオールと反応すると、モノブロモビマンは臭素原子を置換し、安定なチオエーテル結合を形成します。この反応の結果、蛍光性付加物が生成され、蛍光ベースの方法を使用して検出できます。 モノブロモビマンの分子標的としては、チオール含有タンパク質および小分子が含まれ、これらの標的は、その後の検出および分析のために標識されます .

生化学分析

Biochemical Properties

Monobromobimane is known to alkylate thiol groups, displacing the bromine and adding a fluorescent tag to the thiol . This property allows it to interact with various biomolecules, particularly those containing thiol groups, such as glutathione and certain proteins . The nature of these interactions involves the displacement of bromine and the addition of a fluorescent tag, which can be detected and quantified .

Cellular Effects

Monobromobimane’s ability to alkylate thiol groups and become fluorescent allows it to influence cellular function. It can be used to evaluate or quantify compounds containing reactive sulfur or thiol groups, including H2S, glutathione, proteins, and nucleotides . This can impact cell signaling pathways, gene expression, and cellular metabolism, as these processes can be influenced by the levels and activity of these thiol-containing compounds .

Molecular Mechanism

Monobromobimane exerts its effects at the molecular level primarily through its alkylating properties. It reacts with thiol groups, displacing the bromine and adding a fluorescent tag . This can result in changes in gene expression and enzyme activity, as the fluorescence can be used to track the presence and activity of thiol-containing compounds .

Temporal Effects in Laboratory Settings

The effects of Monobromobimane can change over time in laboratory settings. Its complex preparation and time-consuming process may alter the actual H2S level . It has been shown to generate a stable fluorescent signal , indicating that it has good stability and can have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of Monobromobimane in animal models are limited, it’s known that the compound is used in the measurement of H2S levels in the serum of rats subjected to inhalation with vapors rich in H2S . This suggests that the effects of Monobromobimane could potentially vary with different dosages in animal models.

Metabolic Pathways

Monobromobimane is involved in the metabolic pathways related to the processing of thiol-containing compounds . It interacts with these compounds, leading to the displacement of bromine and the addition of a fluorescent tag . This can affect metabolic flux or metabolite levels, particularly of those compounds containing reactive sulfur or thiol groups .

Transport and Distribution

Monobromobimane can freely passively diffuse across the plasma membrane into the cytoplasm . Once inside the cell, it reacts with available thiol groups to form fluorescent adducts . This suggests that Monobromobimane can be transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins.

Subcellular Localization

The subcellular localization of Monobromobimane is not explicitly documented in the literature. Given its ability to freely diffuse across the plasma membrane and react with thiol groups within the cell , it can be inferred that Monobromobimane could potentially localize to various subcellular compartments where these thiol-containing compounds are present.

準備方法

モノブロモビマンは、エチル2-メチルアセト酢酸とヒドラジンとの縮合生成物である3,4-ジメチル-2-ピラゾリン-5-オンから合成されます。合成には、塩素化、続いて不均一条件下で炭酸カリウム水溶液による塩基処理が含まれます。 主要な生成物である2,3,5,6-テトラメチル-1H,7H-ピラゾロ[1,2-a]ピラゾール-1,7-ジオンは、次に1当量の臭素を用いて選択的に臭素化されてモノブロモビマンが得られます .

化学反応の分析

モノブロモビマンは、主にそのアルキル化特性に関連するいくつかのタイプの化学反応を受けます。それはチオール基と反応して臭素を置換し、蛍光性チオエーテル付加物を形成します。この反応は、生化学的アッセイにおいてチオール含有化合物を標識および検出するために一般的に使用されます。 反応条件は通常、生理的pHおよびチオール含有試薬の存在を含みます .

類似化合物との比較

モノブロモビマンは、チオール基との特定の反応性により、ビマン色素の中でユニークな存在です。類似の化合物としては、モノクロロビマンおよびジブロモビマンなどがあり、これらもチオールと反応しますが、反応性および蛍光特性が異なります。 例えば、モノクロロビマンはモノブロモビマンよりも反応性が低く、一方ジブロモビマンは2つの臭素原子が存在するため、ビス-チオエーテル付加物を形成することができます .

特性

IUPAC Name |

7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEWZZJEDQVLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221609 | |

| Record name | Monobromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71418-44-5 | |

| Record name | Monobromobimane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobromobimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobromobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOBROMOBIMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bromobimane reacts specifically and irreversibly with thiol groups (-SH) in a reaction called alkylation. [, ] This forms a stable thioether bond, leading to fluorescently labeled thiol-containing molecules. [, ] This allows for the detection and quantification of thiols in various biological samples. []

A: Bromobimane labeling of thiols can alter protein conformation and function. [, ] For example, in hamster sperm, bromobimane labeling revealed that sulfhydryl oxidation contributes to chromatin condensation during epididymal maturation. []

A: The molecular formula of mBBr is C10H10BrN3O2 and its molecular weight is 284.11 g/mol. []

A: The bicyclic ring system of bromobimane, 1,5-diazabicyclo[3.3.0]octadienedione, is responsible for its fluorescent properties. [] Upon excitation with UV light, bromobimane emits blue light, and this fluorescence is significantly enhanced when it forms a conjugate with a thiol group. []

A: Yes, by using both membrane-permeable (e.g., monobromobimane, mBBr) and membrane-impermeable (e.g., monobromotrimethylammoniobimane, qBBr) forms of bromobimane, researchers can distinguish between thiols located on the cell surface and those within the cytoplasm. [, ]

A: The reaction of bromobimane with thiols is influenced by factors such as pH, temperature, and the presence of other reactive molecules. [] For instance, in the quantification of thiols using bromobimane and fluorescence spectroscopy, carboxylates can significantly influence the absolute fluorescence signal. []

A: Bromobimane staining has been used to investigate the role of disulfide bonds in acrosome stability during sperm maturation in marsupials. [, ] Studies on possums and wallabies demonstrated the presence of disulfide bonds in the acrosome, contributing to its robust nature. [] In contrast, the absence of these bonds in dasyurid marsupials correlated with a more fragile acrosome. []

A: Yes, bromobimane labeling coupled with high-performance liquid chromatography (HPLC) has revealed distinct thiol profiles in various organisms. [] For example, glutathione was found to be the major low-molecular-weight thiol in animal tissues, whereas plant tissues displayed a greater diversity of thiols, including homoglutathione. []

A: Researchers have used bromobimane and flow cytometry to investigate changes in cellular thiol content in response to various stressors, such as ionizing radiation. [] This method allowed for the assessment of thiol levels in different cell populations within a spheroid model, providing insights into the protective role of thiols against radiation damage. []

A: After reacting with thiols, bromobimane-labeled derivatives can be separated and quantified using HPLC. [] This technique has been employed to measure various thiols in biological samples, including plasma and urine. [, ]

A: Fluorescence detection is highly sensitive and allows for the quantification of bromobimane-labeled thiols, even at low concentrations. [, ] For example, researchers have utilized fluorescence detection to quantify dissolved sulfur species like sulfite and thiosulfate at micromolar concentrations in environmental samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

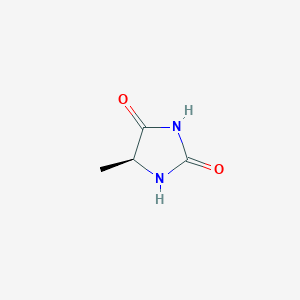

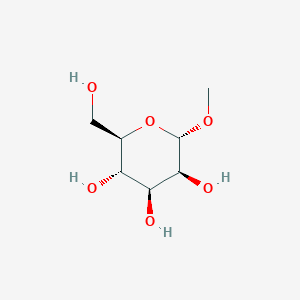

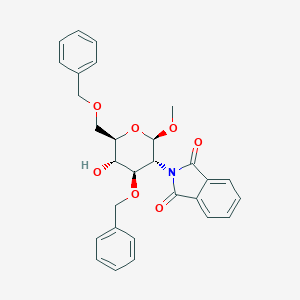

![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)

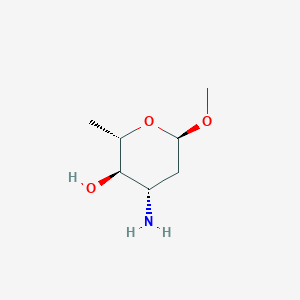

![1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13696.png)